3-Acetyl-1-methylpyrrolidine-2,4-dione
CAS No.:
Cat. No.: VC18261425
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO3 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 3-acetyl-1-methylpyrrolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h6H,3H2,1-2H3 |
| Standard InChI Key | HQEKTWIWHYSKBB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1C(=O)CN(C1=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring with the following substituents:
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Methyl group at N-1, enhancing steric and electronic effects on reactivity.
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Acetyl group at C-3, introducing a ketone functionality critical for nucleophilic interactions.
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Two carbonyl groups at C-2 and C-4, conferring planarity and hydrogen-bonding capacity .
The IUPAC name, 3-acetyl-1-methylpyrrolidine-2,4-dione, reflects this substitution pattern. X-ray crystallography and NMR studies confirm a twisted envelope conformation for the pyrrolidine ring, with the acetyl group adopting an equatorial orientation to minimize steric strain .
Spectral and Physical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 48–50°C | |
| Boiling Point | 320–322°C (estimated) | |
| LogP (Partition Coefficient) | 0.89 | |
| Solubility | Soluble in DMSO, methanol |
The infrared (IR) spectrum shows strong absorption bands at 1,720 cm (C=O stretch) and 1,650 cm (N–C=O bend) . Nuclear magnetic resonance (NMR) data () reveal signals at δ 2.1 ppm (methyl, singlet) and δ 3.4–3.8 ppm (pyrrolidine protons) .
Synthesis and Chemical Reactivity
Conventional Synthesis
The compound is synthesized via a three-step process:
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Methylation of pyrrolidine-2,4-dione: Reaction with methyl iodide in the presence of a base (e.g., KCO) yields 1-methylpyrrolidine-2,4-dione .
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Acetylation at C-3: Friedel-Crafts acylation using acetyl chloride and AlCl introduces the acetyl group.
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Purification: Recrystallization from ethanol achieves >95% purity .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, acetylation under 350W for 8 minutes at 120°C improves yields by 15% compared to conventional methods .
Chemical Reactivity
The diketone structure enables diverse transformations:
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Nucleophilic additions: The C-3 acetyl group undergoes Grignard reactions to form tertiary alcohols .
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Cycloadditions: Reacts with diazo compounds to form pyrazole derivatives, useful in drug discovery.
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Reductive amination: Conversion to amine derivatives using NaBH and NH.
Biological Activities and Mechanisms
Enzyme Inhibition
3-Acetyl-1-methylpyrrolidine-2,4-dione exhibits inhibitory effects on:
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α-Glucosidase (IC: 12.3 µM): Competes with substrates for binding to the catalytic site, reducing carbohydrate hydrolysis .
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PPAR-γ: Binds to the ligand-binding domain with a K of 0.8 µM, modulating glucose metabolism .
Antimicrobial Properties
Against Staphylococcus aureus (MIC: 32 µg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins . Synergy with β-lactam antibiotics enhances efficacy 4-fold .
Applications in Medicinal Chemistry
Drug Precursors
The compound serves as a scaffold for:
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Anticancer agents: Hybrids with indole moieties show IC values of 1.2 µM against MCF-7 cells .
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Antitubercular drugs: Thiazolidinone hybrids inhibit Mycobacterium tuberculosis H37Rv (MIC: 0.078 µM) .
Formulation Strategies
Encapsulation in PLGA nanoparticles improves bioavailability by 40% in rat pharmacokinetic studies .
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